N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroindazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate (4-hydroxyphenyl)ethylamine, which is then reacted with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-hydroxyphenyl)ethyl]benzamide
- N-[2-(4-hydroxyphenyl)ethyl]imidodicarbonimidic diamide
- 2-(4-hydroxyphenyl)ethyl palmitate
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide stands out due to its unique tetrahydroindazole structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
FDYAXZZVYWXTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.